
1-(3-Chloro-2-fluorophenyl)propan-1-ol
Vue d'ensemble
Description
“1-(3-Chloro-2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO . It is also known as "3-Chloro-α-ethyl-2-fluorobenzenemethanol" .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2-fluorophenyl)propan-1-ol” can be represented by the InChI code1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 . This indicates the presence of a chloro group at the 3rd position and a fluoro group at the 2nd position on the phenyl ring . Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Chloro-2-fluorophenyl)propan-1-ol” is 188.63 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique
Intramolecular Cyclization and Chroman Synthesis
- Intramolecular Nucleophilic Substitutions of Co-ordinated Aryl Halides : Demonstrates the cyclization of 3-(o-Fluorophenyl)propan-1-ol to chroman through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, highlighting a method for creating chromans from fluorophenylpropanols (Houghton, Voyle, & Price, 1980).
Enzymatic Synthesis of Enantiomers
- Lipase-Catalyzed Synthesis of Both Enantiomers : Focuses on the lipase-catalyzed synthesis of both enantiomers of various 1-aryl-3-chloropropan-1-ols, including methods for producing enantiopure compounds with high enantiomeric excess, showcasing the use of enzymatic processes in achieving high-purity enantiomers (Pop et al., 2011).
Catalytic Transfer Hydrogenation
- Ionic Liquid Based Ru(II)–Phosphinite Compounds in Catalysis : Describes the preparation and use of Ru(II)–phosphinite compounds for catalytic transfer hydrogenation, presenting a novel approach to catalysis involving ionic compounds and their efficiency in converting ketones to alcohols with high conversion rates (Aydemir et al., 2014).
Asymmetric Synthesis
- Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Discusses the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, highlighting the potential for microbial enzymes in selective synthesis processes (Choi et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHURBVMAYTKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
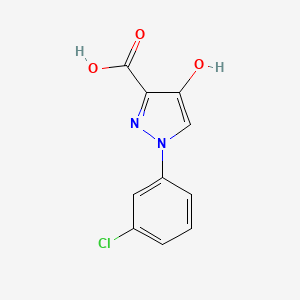
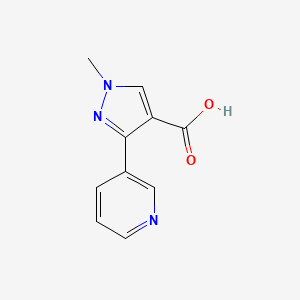
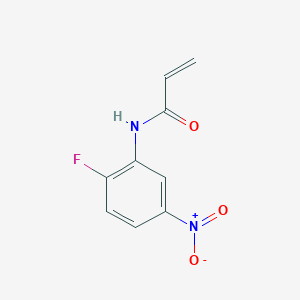
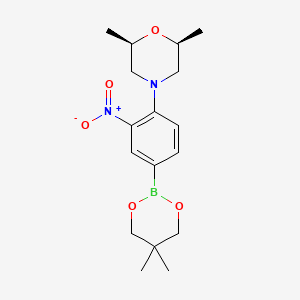
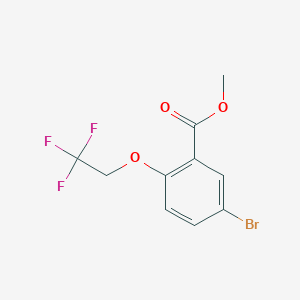
![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)
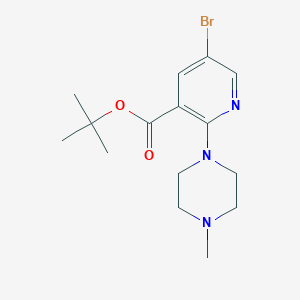
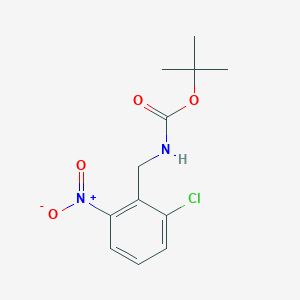
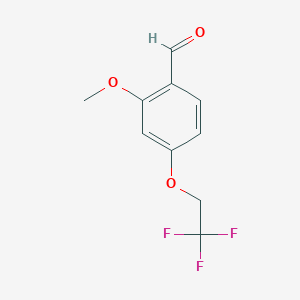

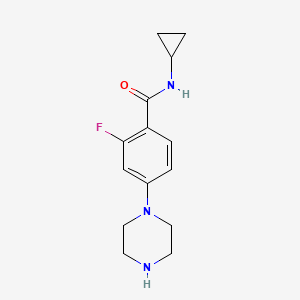
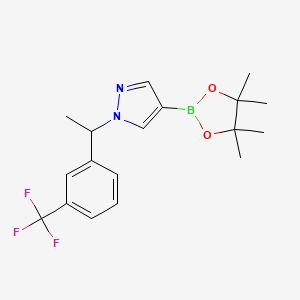
![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)